Substance P, C-terminal pentapeptide
Overview
Description
Substance P, C-terminal pentapeptide, also known as Substance P (8-13), is a neuropeptide composed of eleven amino acids. It is a fragment of the larger neuropeptide Substance P, which plays a crucial role in various physiological processes, including pain transmission, inflammation, and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Substance P, C-terminal pentapeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), along with protecting groups to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated synthesizers. These systems allow for the efficient and reproducible production of peptides with high purity and yield. The process also includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from impurities.
Chemical Reactions Analysis
Types of Reactions: Substance P, C-terminal pentapeptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific applications or to study its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize specific amino acids within the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.
Substitution: Various reagents, including acyl chlorides or isocyanates, can be used to substitute amino acids or introduce new functional groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as derivatives with modified amino acids or functional groups.
Scientific Research Applications
Substance P, C-terminal pentapeptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in pain transmission, inflammation, and immune responses.
Medicine: Explored for potential therapeutic applications in conditions such as chronic pain, asthma, and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism by which Substance P, C-terminal pentapeptide exerts its effects involves binding to specific receptors, primarily the neurokinin-1 (NK1) receptor. This binding triggers intracellular signaling pathways that lead to various physiological responses, such as the release of inflammatory mediators and modulation of pain perception.
Molecular Targets and Pathways:
NK1 Receptor: The primary molecular target of this compound.
Intracellular Signaling Pathways: Activation of G-protein-coupled receptors (GPCRs) and downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Comparison with Similar Compounds
Neurokinin A
Neurokinin B
Endothelin-1
Somatostatin
Physalaemin
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t25-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTLAZLIKHEYJW-ZIUUJSQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976640 | |
Record name | N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61123-13-5 | |
Record name | Substance P (6-11), pglu(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061123135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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